1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O3 and its molecular weight is 459.89. The purity is usually 95%.
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Biological Activity
1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 951899-57-3) is a compound of interest due to its potential biological activities, particularly in the fields of immunology and antimicrobial research. This article reviews the biological activities associated with this compound, focusing on its immunomodulatory effects and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C24H18ClN5O3, with a molecular weight of 433.88 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Immunomodulatory Effects
Research has indicated that isoxazole derivatives, including compounds similar to the one in focus, exhibit significant immunoregulatory properties. For instance:
- Inhibition of Immune Responses : Isoxazole derivatives have been reported to inhibit humoral immune responses in vitro while stimulating certain phases of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests potential applications in autoimmune conditions where modulation of immune responses is necessary .
- Cytokine Regulation : Studies have shown that these compounds can affect the expression of various cytokines. For example, they upregulate pro-inflammatory cytokines like IL-1B and IL-6 while downregulating anti-inflammatory markers such as IL-10 . This regulation indicates their potential as therapeutic agents in inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has been evaluated against various bacterial and fungal strains:
- In Vitro Antimicrobial Screening : Compounds related to our target molecule have demonstrated significant antimicrobial activity. For example, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin . The presence of specific functional groups, such as nitro or halogen substituents, appears to enhance their antibacterial properties.
Study on Immunomodulatory Properties
A study focused on the immunomodulatory effects of a compound structurally related to our target found that it significantly inhibited LPS-induced TNF-alpha production in human blood cultures. Additionally, it reduced PHA-induced proliferation of peripheral blood mononuclear cells (PBMCs), indicating a strong immunosuppressive effect .
Antimicrobial Evaluation
Another research effort synthesized various isoxazole derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that several compounds exhibited excellent antibacterial properties, particularly against Gram-positive bacteria, with some achieving MIC values lower than those of established antibiotics .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3/c1-14-22(24(31)26-17-4-3-5-19(12-17)32-2)27-29-30(14)18-10-11-21-20(13-18)23(33-28-21)15-6-8-16(25)9-7-15/h3-13H,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKAUOOFNPXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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